Cas no 1805895-81-1 (3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one)

3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one
-
- インチ: 1S/C12H12BrF3O2/c1-2-18-11-7-8(10(17)5-6-13)3-4-9(11)12(14,15)16/h3-4,7H,2,5-6H2,1H3
- InChIKey: JJCOAUNVVHEOAD-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC(C(F)(F)F)=C(C=1)OCC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 281
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 26.3
3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013019710-500mg |
3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one |
1805895-81-1 | 97% | 500mg |
806.85 USD | 2021-06-24 | |
Alichem | A013019710-250mg |
3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one |
1805895-81-1 | 97% | 250mg |
499.20 USD | 2021-06-24 | |
Alichem | A013019710-1g |
3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one |
1805895-81-1 | 97% | 1g |
1,504.90 USD | 2021-06-24 |
3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one 関連文献
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-oneに関する追加情報
3-Bromo-1-(3-Ethoxy-4-(Trifluoromethyl)Phenyl)Propan-1-One: A Comprehensive Overview
3-Bromo-1-(3-Ethoxy-4-(Trifluoromethyl)Phenyl)Propan-1-One, also known by its CAS number 1805895-81-1, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, a trifluoromethyl group, and a ketone functional group. The combination of these groups makes it a versatile molecule with potential uses in pharmaceuticals, agrochemicals, and advanced materials.
The molecular structure of 3-Bromo-1-(3-Ethoxy-4-(Trifluoromethyl)Phenyl)Propan-1-One is composed of a phenyl ring substituted with an ethoxy group at the 3-position and a trifluoromethyl group at the 4-position. The ketone group is attached to the phenyl ring via a propane chain, with a bromine atom at the 1-position of the propane chain. This arrangement provides the molecule with both electron-donating and electron-withdrawing groups, which can influence its reactivity and stability.
Recent studies have highlighted the importance of such compounds in drug discovery. The presence of a ketone group makes it a potential candidate for various condensation reactions, such as the aldol reaction or the Robinson annulation. Additionally, the trifluoromethyl group is known to enhance lipophilicity and improve bioavailability, making this compound an attractive target for medicinal chemists.
The synthesis of 3-Bromo-1-(3-Ethoxy-4-(Trifluoromethyl)Phenyl)Propan-1-One involves multiple steps, including Friedel-Crafts acylation or nucleophilic aromatic substitution. These methods require precise control over reaction conditions to ensure high yields and selectivity. Researchers have explored various catalysts and solvents to optimize the synthesis process, leading to more efficient and environmentally friendly methods.
In terms of applications, this compound has shown promise in the development of new materials. Its unique electronic properties make it suitable for use in organic electronics, such as in OLEDs or solar cells. The ethoxy group provides solubility in organic solvents, while the trifluoromethyl group enhances thermal stability, making it ideal for high-performance materials.
Recent advancements in computational chemistry have allowed for detailed modeling of this compound's electronic structure. These studies have revealed insights into its reactivity under different conditions and its potential interactions with biological systems. Such computational approaches are increasingly being used to guide experimental work, reducing the need for trial-and-error methods.
The demand for compounds like 3-Bromo-1-(3-Ethoxy-4-(Trifluoromethyl)Phenyl)Propan-1-One is driven by their versatility and adaptability across multiple industries. As research continues to uncover new applications and synthesis pathways, this compound is expected to play an even more significant role in both academic and industrial settings.
1805895-81-1 (3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one) 関連製品
- 2098088-79-8(methyl 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate)
- 929973-58-0(1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid)
- 1065484-87-8(5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine)
- 21867-69-6(1-(4-Methoxybenzyl)piperazine)
- 2228499-28-1((5-bromo-2,3-dimethoxyphenyl)methylhydrazine)
- 1784926-43-7(2-(1-ethyl-1H-pyrazol-5-yl)morpholine)
- 2137646-47-8(3,5-dimethyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methyl-1H-pyrazol-4-amine)
- 2679826-91-4(tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate)
- 17002-55-0(2-Bis(3-Aminopropyl)aminoethanol)
- 2227662-29-3(rac-tert-butyl 3-(1R,3S)-3-amino-2,2-dimethylcyclopropylazetidine-1-carboxylate)



